molecular formula C15H16N4O2 B2413439 (3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034499-72-2

(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No. B2413439
CAS RN: 2034499-72-2
M. Wt: 284.319
InChI Key: OXVLWOPVGXKULY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, one study reported the crystal system of a related compound at 100 K as triclinic, with specific space group parameters . Another study confirmed the structures of synthetic derivatives using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone” are not available, studies have reported chemical reactions of similar compounds. For instance, one study reported no reduction of the C=C double bonds when a similar compound was treated with magnesium turnings in MeOH .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including this compound, serve as essential building blocks for drug development. Their synthesis has been widely explored due to their prevalence in pharmaceuticals and alkaloids. Researchers have investigated intra- and intermolecular reactions leading to various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The piperidine moiety appears in more than twenty classes of pharmaceuticals, making it a crucial target for drug design.

Anticancer Agents

The compound’s unique structure makes it a potential candidate for anticancer drug development. Researchers have designed derivatives with promising inhibitory activity against specific kinases, such as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These derivatives may play a role in personalized cancer therapy.

Antitubercular Activity

Studies have explored the antitubercular potential of related compounds containing pyridine and indole moieties. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were evaluated against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) for in vitro antitubercular activity . The compound may exhibit similar effects.

Future Directions

The future directions for research on “(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone” and similar compounds could involve further exploration of their biological activities, such as their anti-tubercular, anticancer, antibacterial, and antifungal activities . Additionally, the development of new methods for the synthesis of these compounds, including the use of nanocatalysts, could be a promising area of research .

properties

IUPAC Name

(3-pyridin-4-yloxypiperidin-1-yl)-pyrimidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(14-17-6-2-7-18-14)19-10-1-3-13(11-19)21-12-4-8-16-9-5-12/h2,4-9,13H,1,3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVLWOPVGXKULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone

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